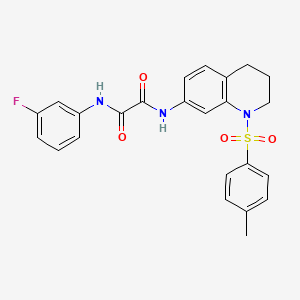

N1-(3-fluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Description

N1-(3-fluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic oxalamide derivative characterized by a 3-fluorophenyl group at the N1 position and a 1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl (THQ) moiety at the N2 position.

Properties

IUPAC Name |

N-(3-fluorophenyl)-N'-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O4S/c1-16-7-11-21(12-8-16)33(31,32)28-13-3-4-17-9-10-20(15-22(17)28)27-24(30)23(29)26-19-6-2-5-18(25)14-19/h2,5-12,14-15H,3-4,13H2,1H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRICXQOOUATLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline, 1-tosyl-1,2,3,4-tetrahydroquinoline, and oxalyl chloride.

Step 1 Formation of Oxalyl Chloride Intermediate: Oxalyl chloride is reacted with 3-fluoroaniline in the presence of a base like triethylamine to form the corresponding oxalyl chloride intermediate.

Step 2 Coupling Reaction: The oxalyl chloride intermediate is then reacted with 1-tosyl-1,2,3,4-tetrahydroquinoline under basic conditions to form N1-(3-fluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity, including:

Use of Catalysts: Employing catalysts to enhance reaction rates.

Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.

Purification Techniques: Utilizing crystallization, chromatography, or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.

Reduction: Reduction reactions may target the oxalamide linkage or the tosyl group.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions involving halogenating agents or nitrating mixtures.

Major Products

Oxidation: Products may include quinoline derivatives.

Reduction: Products may include amine derivatives.

Substitution: Products may include substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Material Science:

Biology

Enzyme Inhibition: Potential use as an inhibitor in enzymatic studies.

Protein Binding: Studying interactions with proteins due to its complex structure.

Medicine

Drug Development: Investigated for its potential as a pharmacophore in drug design.

Therapeutic Agents: Potential use in developing treatments for various diseases.

Industry

Polymer Science: Use in the synthesis of polymers with unique properties.

Chemical Sensors: Development of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of N1-(3-fluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the oxalamide linkage can form hydrogen bonds with target molecules. The tosyl group may provide steric hindrance, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues with Modified Aromatic Substituents

N1-(3-nitrophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

- Key Differences : Replaces the 3-fluorophenyl group with a 3-nitrophenyl substituent.

- However, nitro groups may introduce metabolic instability or toxicity risks, limiting therapeutic applications compared to fluoro derivatives .

N1-(4-chlorophenyl)-N2-(thiazolylmethyl)oxalamide (Compound 13)

- Structure : Features a 4-chlorophenyl group and a thiazole-containing side chain.

- Activity : Demonstrated antiviral activity as an HIV entry inhibitor, with a 36% synthetic yield and LC-MS confirmation (m/z 479.12) .

- Comparison : The chloro substituent offers moderate electron withdrawal, while the thiazole moiety may enhance heterocyclic interactions with biological targets. The target compound’s tosyl-THQ group likely provides greater steric hindrance and lipophilicity.

N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 28)

- Structure : Combines a 3-chloro-4-fluorophenyl group with a 4-methoxyphenethyl chain.

- Activity : Acts as a stearoyl-CoA desaturase (SCD) inhibitor, synthesized in 64% yield with confirmed NMR and MS data .

- Comparison : The dual halogen substitution (Cl and F) enhances metabolic resistance, while the methoxyphenethyl chain improves membrane permeability. The target compound’s THQ-tosyl group may confer distinct target specificity.

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)

- Application: Umami flavor enhancer (FEMA 4233) with a NOEL of 100 mg/kg body weight/day in rats .

- Comparison : The dimethoxybenzyl and pyridylethyl groups prioritize solubility and receptor activation in taste applications. In contrast, the target compound’s fluorophenyl and THQ-tosyl groups suggest a focus on therapeutic rather than sensory uses.

N1,N2-bis(2-hydroxyethyl)oxalamide (OXA1)

Biological Activity

N1-(3-fluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies from recent research.

Synthesis

The synthesis of N1-(3-fluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves a multi-step process that integrates various chemical reactions. The compound is synthesized by coupling a 3-fluorophenyl amine with a tosylated tetrahydroquinoline derivative in the presence of oxalyl chloride, which facilitates the formation of the oxalamide bond.

Biological Activity

Pharmacological Effects:

Research has indicated that N1-(3-fluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide exhibits a range of biological activities:

- Anticancer Activity: Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

- Antimicrobial Properties: Preliminary tests suggest that the compound possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate moderate potency.

- Anti-inflammatory Effects: In vitro studies have shown that N1-(3-fluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide can reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS).

Case Studies

Several studies have focused on the biological activity of this compound:

-

Study on Anticancer Activity:

- Objective: To evaluate the cytotoxic effects on MCF-7 and A549 cell lines.

- Method: Cells were treated with varying concentrations of the compound for 48 hours.

- Results: IC50 values were determined to be 12 µM for MCF-7 and 15 µM for A549 cells. Flow cytometry analysis revealed an increase in apoptotic cells.

-

Study on Antimicrobial Activity:

- Objective: To assess antibacterial efficacy against selected bacterial strains.

- Method: Disk diffusion method was employed to measure zones of inhibition.

- Results: The compound showed significant inhibition against S. aureus with a zone of inhibition measuring 15 mm at a concentration of 100 µg/disc.

-

Study on Anti-inflammatory Effects:

- Objective: To investigate the modulation of cytokine production in LPS-stimulated macrophages.

- Method: ELISA was used to quantify cytokine levels.

- Results: Treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels compared to controls.

Data Summary

| Biological Activity | Cell Line / Organism | IC50 / MIC | Observations |

|---|---|---|---|

| Anticancer | MCF-7 | 12 µM | Induced apoptosis |

| A549 | 15 µM | Cell cycle arrest | |

| Antimicrobial | S. aureus | 100 µg/disc | Zone of inhibition: 15 mm |

| E. coli | TBD | TBD | |

| Anti-inflammatory | Macrophages | TBD | Reduced TNF-alpha and IL-6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.